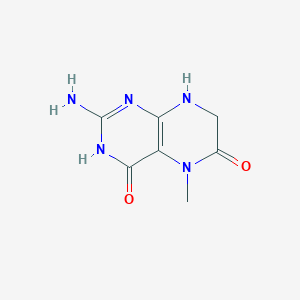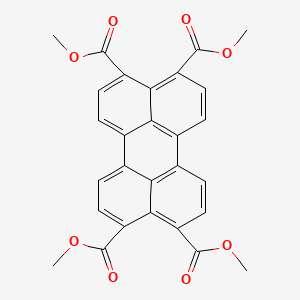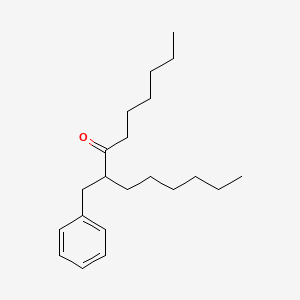
8-Benzyltetradecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyltetradecan-7-one is an organic compound characterized by a long carbon chain with a benzyl group attached to the eighth carbon and a ketone functional group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyltetradecan-7-one typically involves the alkylation of a suitable precursor with benzyl chloride under basic conditions. One common method includes the use of a Grignard reagent, where the precursor is reacted with benzyl magnesium chloride, followed by oxidation to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyltetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Formation of benzyltetradecanoic acid.
Reduction: Formation of 8-benzyltetradecan-7-ol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
8-Benzyltetradecan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 8-Benzyltetradecan-7-one involves its interaction with specific molecular targets within cells. The benzyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Benzylacetone: Similar structure but with a shorter carbon chain.
Benzylhexadecan-7-one: Similar structure but with a longer carbon chain.
Benzylheptadecan-7-one: Another homolog with a different chain length.
Uniqueness: 8-Benzyltetradecan-7-one is unique due to its specific chain length and the position of the benzyl and ketone groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
50395-62-5 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
8-benzyltetradecan-7-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-12-16-20(18-19-14-10-9-11-15-19)21(22)17-13-8-6-4-2/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |
Clave InChI |
SMWWXHUOXQBWFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC1=CC=CC=C1)C(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


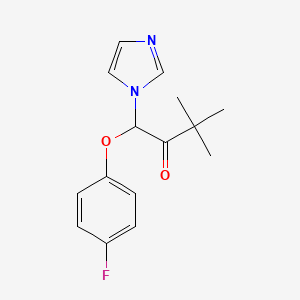

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

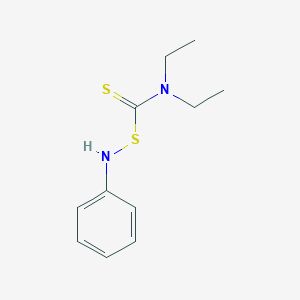

![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
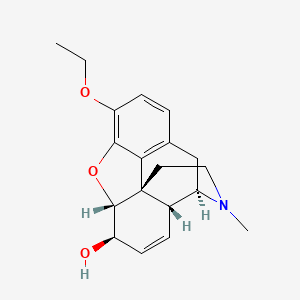
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
